N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide
Description
N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is a structurally complex heterocyclic compound featuring a benzofuran core substituted with a benzo[d][1,3]dioxole-5-carbonyl group at the 2-position and a 4-nitrobenzamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-21(14-7-10-18-19(11-14)31-12-30-18)22-20(16-3-1-2-4-17(16)32-22)24-23(27)13-5-8-15(9-6-13)25(28)29/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNSQWCNKZVDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzofuran core with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the Nitrobenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.
Chemical Biology: It serves as a probe to study cellular processes and pathways, particularly those related to oxidative stress and apoptosis.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. Additionally, it can induce oxidative stress in cells, triggering apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Impact :
- Benzofuran vs. Benzoxazole/Thiazole : Benzofuran’s oxygen-rich structure may enhance π-π stacking interactions compared to sulfur-containing thiazoles. Benzoxazole derivatives (e.g., B2) exhibit electrochemical redox activity due to the nitro group, a property likely shared with the target compound .
- Thiazole Derivatives : Compounds like 55 incorporate cyclopropanecarboxamide groups, which introduce conformational rigidity absent in the target compound. This may affect binding to biological targets .
Substituent Effects :
- The 4-nitrobenzamide group is conserved in the target compound and B2, suggesting shared redox or electron-withdrawing properties. However, B2’s benzyl substituent at the 2-position contrasts with the target’s benzodioxole-carbonyl group, which could modulate solubility and metabolic stability .
- Ethoxymethyl substituents in ’s benzamide derivative highlight how alkyl/ether groups alter physicochemical properties compared to aromatic substituents .
Pharmacological and Electrochemical Properties
While direct data for the target compound are lacking, inferences are drawn from analogs:
- Electrochemical Behavior : Benzoxazole derivative B2 shows reversible reduction of the nitro group at -1.2 V (vs. Ag/AgCl), a trait likely shared with the target compound due to its nitro group. Diffusion coefficients (1.2×10⁻⁶ cm²/s for B2) suggest similar kinetic properties .
- Enzyme Inhibition : Thiazole derivatives (e.g., 55) demonstrate moderate inhibitory activity against enzymes like kinases or proteases, implying that the target compound’s benzofuran core could be optimized for analogous targets .
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a unique structural composition that includes:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various natural products and synthetic compounds.
- Benzofuran unit : Contributes to the compound's pharmacological properties.
- 4-Nitrobenzamide group : Imparts specific interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 353.33 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving suitable phenolic precursors.
- Introduction of the Benzo[d][1,3]dioxole Moiety : Often accomplished via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
- Amidation : The final step involves coupling the amine with the corresponding acid derivative to form the amide bond.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. The mechanism of action appears to involve:
- Inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of key proteins involved in cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies comparing various derivatives, it was found to exhibit:
- Higher antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Moderate antifungal activity against pathogens like Aspergillus niger.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds similar to this compound. Below is a summary of notable findings:
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Binding : It shows potential binding affinity towards certain receptors involved in cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
